![molecular formula C13H13ClN2 B10844705 5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine](/img/no-structure.png)
5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their potential therapeutic applications, particularly in the treatment of diseases such as cancer, Alzheimer’s disease, and bacterial infections . The compound’s structure includes a chlorine atom and an amine group, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine typically involves the chlorination of 1,2,3,4-tetrahydroacridine. One common method is the reaction of 1,2,3,4-tetrahydroacridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Industry: Utilized in the development of dyes and fluorescent materials for various applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into double-stranded DNA, disrupting the helical structure and interfering with DNA-related processes. Additionally, it inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tacrine: 9-Amino-1,2,3,4-tetrahydroacridine, used in the treatment of Alzheimer’s disease.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antibacterial properties
Uniqueness
5-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine is unique due to the presence of the chlorine atom, which enhances its chemical reactivity and biological activity. This compound’s ability to inhibit acetylcholinesterase and intercalate into DNA makes it a valuable candidate for therapeutic applications, particularly in neurodegenerative diseases and cancer research .
Eigenschaften
Molekularformel |
C13H13ClN2 |
---|---|
Molekulargewicht |
232.71 g/mol |
IUPAC-Name |
5-chloro-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H13ClN2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h3,5-6H,1-2,4,7H2,(H2,15,16) |
InChI-Schlüssel |
DREAHDLCWZKIJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C3C=CC=C(C3=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.